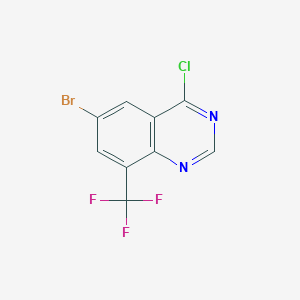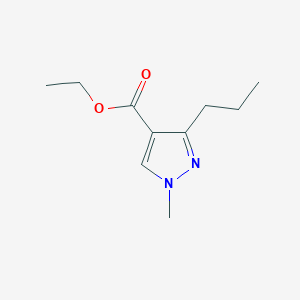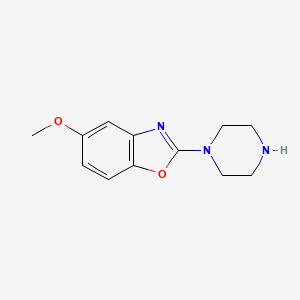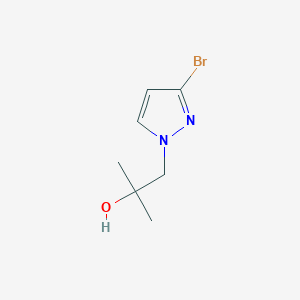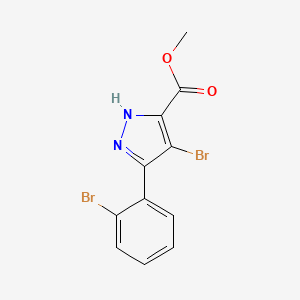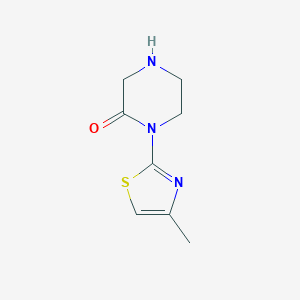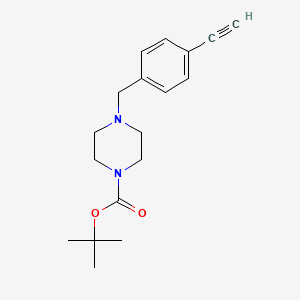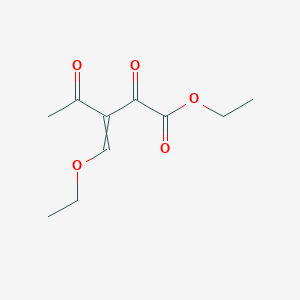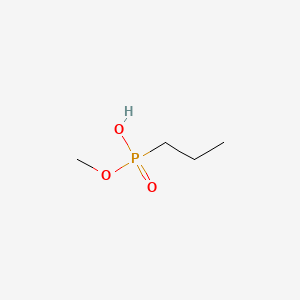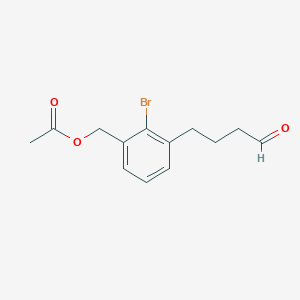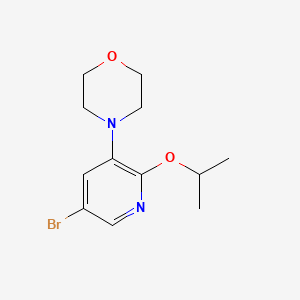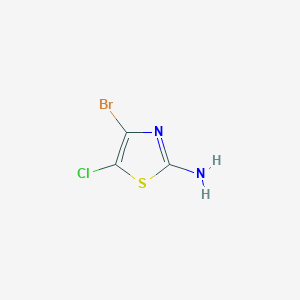
4-Bromo-5-chloro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chloro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with bromine and chlorine atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with bromine and chlorine reagents. One common method is the bromination of 2-aminothiazole using bromine in the presence of a suitable solvent, followed by chlorination with a chlorinating agent such as thionyl chloride . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: The thiazole ring can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, thiols, and thioethers.
Scientific Research Applications
4-Bromo-5-chloro-1,3-thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s bromine and chlorine atoms enhance its binding affinity to these targets, leading to the inhibition or activation of specific biochemical pathways . For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-5-chloro-1,3-thiazol-2-amine include:
- 2-Amino-4-bromo-5-chlorothiazole
- 2-Amino-4-chloro-5-bromothiazole
- 2-Amino-5-bromo-4-chlorothiazole .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C3H2BrClN2S |
|---|---|
Molecular Weight |
213.48 g/mol |
IUPAC Name |
4-bromo-5-chloro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C3H2BrClN2S/c4-1-2(5)8-3(6)7-1/h(H2,6,7) |
InChI Key |
OFOWVTSYRZXYDW-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


